molecular formula C10H8BrN3O B3261991 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one CAS No. 350578-55-1

4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one

Cat. No.: B3261991
CAS No.: 350578-55-1
M. Wt: 266.09 g/mol
InChI Key: BJRWYOZPCDLKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an amino group at the 4th position, a bromine atom at the 5th position, and a phenyl group at the 6th position on the pyridazinone ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a diketone to form the pyridazinone core.

    Amination: The amino group is introduced at the 4th position through nucleophilic substitution reactions using ammonia or an amine derivative.

    Phenylation: The phenyl group is introduced at the 6th position via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino, bromine, or phenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or organometallic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:

    4-Amino-5-chloro-6-phenylpyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.

    4-Amino-5-bromo-6-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.

    4-Amino-5-bromo-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a methoxy-substituted phenyl group.

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-amino-4-bromo-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-8(12)10(15)14-13-9(7)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRWYOZPCDLKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Amino-6-phenyl-3(2H)-pyridazinone (prepared by the method of Example 1a), or according to McKillop et al., Heterocycles, 1989, 29(6), 1077) (4.69 g, 25 mmol) and N-bromosuccinimide (4.50 g, 25.3 mmol), suspended in dry acetonitrile (135 ml), was heated at reflux under a nitrogen atmosphere for 6 hours, then allowed to stand at room temperature for 18 hours. The solid was collected by filtration, washed with ethyl acetate (40 ml) and diethyl ether (40 ml), and dried in vacuo at 60° C., to afford the title compound, 6.25 g (94%), as a colourless solid. 1H NMR (400 MHz, DMSO-d6) δ12.93 (1H, s), 7.43 (5H, m), 6.69 (2H, br s); m/e (ES+) 266/268 [MH]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
135 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one
Reactant of Route 2
4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one
Reactant of Route 3
4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one
Reactant of Route 4
4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one
Reactant of Route 5
4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one
Reactant of Route 6
4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.